Eltrombopag olamine

Descripción general

Descripción

Eltrombopag olamine es un agonista del receptor de trombopoyetina utilizado principalmente para tratar la trombocitopenia, una condición caracterizada por recuentos de plaquetas anormalmente bajos. Es particularmente efectivo en pacientes con trombocitopenia inmunitaria crónica y anemia aplásica severa. This compound funciona estimulando la producción de plaquetas en la médula ósea, lo que reduce el riesgo de sangrado y moretones .

Aplicaciones Científicas De Investigación

Eltrombopag olamine tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología. Se utiliza ampliamente en el tratamiento de la trombocitopenia y la anemia aplásica severa. Además, se está estudiando su posible uso en el tratamiento de otras afecciones como la hepatitis C crónica y ciertos tipos de cáncer .

En química, this compound se utiliza como un compuesto modelo para estudiar los agonistas del receptor de trombopoyetina y sus mecanismos de acción. Su estructura química y propiedades únicas lo convierten en una herramienta valiosa para los investigadores que exploran nuevos agentes terapéuticos .

Mecanismo De Acción

Eltrombopag olamine ejerce sus efectos al interactuar con el dominio transmembrana del receptor de trombopoyetina. Esta interacción estimula la fosforilación de las proteínas STAT y JAK, lo que lleva a una mayor producción de plaquetas en la médula ósea. A diferencia de otros agonistas del receptor de trombopoyetina, this compound no activa la vía AKT .

Compuestos similares:

- Romiplostim

- Avatrombopag

- Lusutrombopag

Comparación: this compound es único en su capacidad para unirse al dominio transmembrana del receptor de trombopoyetina, mientras que otros compuestos similares como romiplostim y avatrombopag se unen a diferentes dominios. Este mecanismo de unión único permite que this compound trabaje sinérgicamente con la trombopoyetina endógena, mejorando su eficacia en la estimulación de la producción de plaquetas .

Análisis Bioquímico

Biochemical Properties

Eltrombopag olamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), stimulating the phosphorylation of STAT and JAK proteins . This interaction does not activate the AKT pathway, distinguishing it from other thrombopoietin receptor agonists . Additionally, this compound acts as a powerful iron chelator, mobilizing iron from cellular stores and reducing reactive oxygen species (ROS) levels .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease labile iron within leukemia cells, which is relevant to its antiproliferative and apoptotic effects in acute myeloid leukemia . Furthermore, this compound enhances insulin secretion in pancreatic cells and reduces intracellular ROS levels, thereby restoring cellular function . It also promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the thrombopoietin receptor and stimulating the phosphorylation of STAT and JAK proteins . This activation leads to the proliferation and differentiation of megakaryocytes, which are precursor cells for platelets . This compound also acts as an iron chelator, binding to iron (III) and mobilizing it from cellular stores . This chelation reduces ROS levels and restores cellular function in various cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods. In vitro studies have shown that this compound can sustain its effects on platelet production and iron chelation for several weeks . Long-term studies in vivo have demonstrated that this compound can maintain increased platelet counts and reduced bleeding risks in patients with immune thrombocytopenia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively increases platelet counts without significant adverse effects . At higher doses, this compound may cause hepatotoxicity, as indicated by elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels . It is crucial to monitor liver function and adjust dosages accordingly to avoid toxic effects .

Metabolic Pathways

This compound is metabolized predominantly through oxidative pathways involving CYP1A2 and CYP2C8 enzymes . It undergoes further conjugation with glucuronic acid, glutathione, or cysteine, facilitated by UGT1A1 and UGT1A3 enzymes . These metabolic pathways ensure the efficient breakdown and elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound with peak absorption occurring 2-6 hours after administration . The compound is highly protein-bound (>99%) and has a volume of distribution that allows it to reach target tissues effectively . This compound interacts with transporters such as BCRP, which facilitates its movement from the liver into the bile .

Subcellular Localization

The subcellular localization of this compound is influenced by its binding interactions and post-translational modifications. It primarily localizes to the transmembrane domain of the thrombopoietin receptor, where it exerts its effects on platelet production . Additionally, this compound’s iron-chelating properties allow it to interact with intracellular iron stores, reducing ROS levels and restoring cellular function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de eltrombopag olamine implica varios pasos clave. Un método común comienza con la reacción de acoplamiento azo de ácido 3’-amino-2’-hidroxi-bifenil-3-carboxílico con éster alquílico de ácido acetoacético para formar un intermedio. Este intermedio luego se somete a una ciclización de condensación con 3,4-dimetil benceno hidrazina para producir this compound .

Métodos de producción industrial: La producción industrial de this compound generalmente implica tratar una mezcla de reacción que contiene eltrombopag con una base, seguida de procesos de purificación para obtener el producto final. El proceso está diseñado para ser económico y respetuoso con el medio ambiente, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Eltrombopag olamine experimenta varias reacciones químicas, incluyendo oxidación, reducción y conjugación. Los estudios in vitro sugieren que el metabolismo oxidativo de this compound está mediado principalmente por enzimas como CYP1A2 y CYP2C8. Además, las reacciones de glucuronidación que involucran UGT1A1 y UGT1A3 juegan un papel importante en su metabolismo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen éster alquílico de ácido acetoacético, 3,4-dimetil benceno hidrazina y varias bases para el proceso de purificación. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para asegurar rendimientos óptimos .

Productos principales: Los productos principales formados a partir de las reacciones de this compound incluyen sus diversos intermedios y la forma final de sal de bisethanolamina, que es el ingrediente farmacéutico activo utilizado en tratamientos médicos .

Comparación Con Compuestos Similares

- Romiplostim

- Avatrombopag

- Lusutrombopag

Comparison: Eltrombopag olamine is unique in its ability to bind to the transmembrane domain of the thrombopoietin receptor, whereas other similar compounds like romiplostim and avatrombopag bind to different domains. This unique binding mechanism allows this compound to work synergistically with endogenous thrombopoietin, enhancing its efficacy in stimulating platelet production .

Propiedades

IUPAC Name |

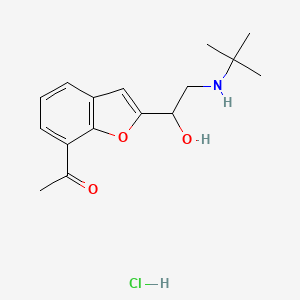

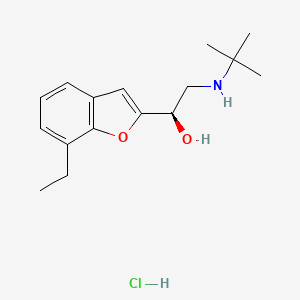

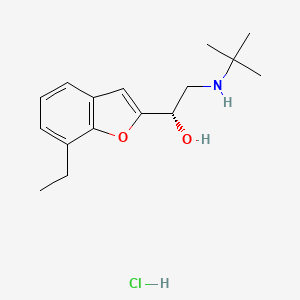

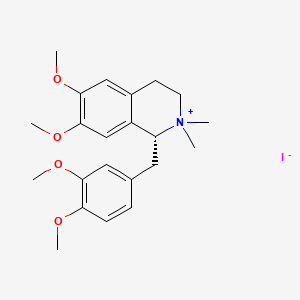

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMJHIKGMVJYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496775-62-3 | |

| Record name | Eltrombopag olamine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Eltrombopag olamine?

A1: this compound is a thrombopoietin receptor agonist. [, , , ] It binds to the thrombopoietin receptor on the surface of cells in the bone marrow, mimicking the action of the natural hormone thrombopoietin. [, , ] This binding stimulates the production and differentiation of megakaryocytes, the cells responsible for producing platelets. [, , ]

Q2: What are the downstream effects of this compound binding to the thrombopoietin receptor?

A2: The primary downstream effect of this compound binding is an increase in platelet production. [, , , ] This leads to an increase in platelet count in the blood, which is beneficial for patients with thrombocytopenia, a condition characterized by low platelet counts. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is the bis(monoethanolamine) salt of Eltrombopag. The molecular formula of this compound is (C2H8NO)2 (C25H20N4O4) . Its molecular weight is 592.65 g/mol.

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Studies have reported that this compound exhibits a maximum absorbance wavelength (λmax) at 423nm in ethanol and at 247 nm in methanol. [, ] These wavelengths can be used for its detection and quantification via UV spectroscopy. [, ]

Q5: What formulation strategies are employed to improve the stability, solubility, or bioavailability of this compound?

A6: While specific formulation strategies for this compound are not detailed in the provided abstracts, research highlights that the drug is commercially available in tablet form. [, ] Developing stable formulations is crucial, especially given its instability under certain stress conditions.

Q6: What is known about the pharmacokinetics (ADME) of this compound?

A6: Specific details on the absorption, distribution, metabolism, and excretion of this compound are not provided in the abstracts.

Q7: What are the primary clinical applications of this compound?

A9: this compound is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. [, , ] This includes its use in adults and children with chronic immune thrombocytopenic purpura (ITP) who haven't responded well to other treatments. Additionally, it's used to treat severe aplastic anemia, a condition where the bone marrow doesn't produce enough blood cells. this compound is also being investigated for its potential in treating other conditions, including chronic hepatitis C and various types of cancer. [, , ]

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A10: UV spectroscopy and RP-HPLC are among the analytical methods employed for the characterization and quantification of this compound. [, , ] UV spectroscopy capitalizes on the drug's maximum absorbance at specific wavelengths, while RP-HPLC facilitates the separation and quantification of the drug and its impurities. [, , ]

Q9: How is the quality of this compound controlled during development and manufacturing?

A11: While specific details about the quality control processes for this compound aren't outlined in the abstracts, research emphasizes the importance of identifying and controlling impurities during manufacturing. These impurities, including this compound ester, 2-aminophenol analogue of Eltrombopag, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, can influence the quality and efficacy of the drug.

Q10: Are there any known cases of resistance to this compound therapy?

A12: Although the provided research doesn't delve into specific cases of this compound resistance, it's crucial to acknowledge that treatment resistance can arise with any drug. Further investigation is needed to understand potential resistance mechanisms and their implications for long-term treatment efficacy.

Q11: What are the potential long-term effects of this compound use?

A13: The long-term effects of this compound are still under investigation. Continuous monitoring and further research are necessary to fully elucidate the drug's safety profile over extended periods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)